6-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
6-methyl-4-oxo-N-(pyridin-4-ylmethyl)-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c1-9-8-19-12(14(21)17-9)6-11(18-19)13(20)16-7-10-2-4-15-5-3-10/h2-6,8H,7H2,1H3,(H,16,20)(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVAETSJMXVOAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)NCC3=CC=NC=C3)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide typically involves multi-step organic reactions One common approach includes the cyclization of appropriate precursors under controlled conditions For instance, the reaction of a pyrazine derivative with a suitable amine can lead to the formation of the desired pyrazolo[1,5-a]pyrazine core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a candidate for drug development due to its potential therapeutic effects.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Pyrazolo[1,5-a]pyrimidines and CDK2 Inhibition
Compounds such as ethyl 2-(phenylamino)-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate derivatives (e.g., 178d, 178f) exhibit moderate CDK2 inhibition and antitumor activity against HepG2, MCF-7, A549, and Caco2 cell lines. Key structural features include:
Comparison with Target Compound :
- The target compound’s pyrazine ring (vs. pyrimidine) may reduce CDK2 affinity due to altered electron distribution.
- The pyridin-4-ylmethyl carboxamide group could improve solubility but lacks electronegative substituents critical for kinase inhibition .
Table 1: Antitumor Activity of Pyrazolo[1,5-a]pyrimidines vs. Target Compound
| Compound | CDK2 IC₅₀ (µM) | Cell Line Activity (IC₅₀, µM) | Key Substituents |
|---|---|---|---|
| 178d | 0.45 | 1.2–2.8 (HepG2, MCF-7) | 5-Fluorophenyl, nitrile |
| 178f | 0.52 | 1.5–3.1 (A549, Caco2) | 5-Cyanophenyl |
| Target Compound | N/A | N/A | Pyridin-4-ylmethyl, methyl |
Pyrazolo[1,5-a]quinazolines in Pest Control
4,5-Dihydropyrazolo[1,5-a]quinazoline derivatives (e.g., 4m, 4a) show potent insecticidal activity against Plutella xylostella, Spodoptera frugiperda, and Solenopsis invicta. Structural highlights include:
Comparison with Target Compound :
- The target compound’s smaller pyrazine ring may limit interactions with insect GABA receptors, a target of dihydropyrazoloquinazolines.
- The methyl group at position 6 could reduce steric hindrance compared to bulkier quinazoline substituents .
Table 2: Insecticidal Activity of Pyrazolo[1,5-a]quinazolines vs. Target Compound
| Compound | LC₅₀ (mg/L) vs. P. xylostella | Key Substituents |
|---|---|---|
| 4m | 0.8 | 5-Nitrobenzyl |
| 4a | 1.2 | 5-Methylthioethyl |
| Target Compound | Not tested | Pyridin-4-ylmethyl, methyl |
Pyrazolo[1,5-a]pyrazinones as Protease Inhibitors
Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones (e.g., compound 2 ) were explored as alphavirus protease inhibitors but showed poor prodrug conversion due to cyclization. Key findings include:
- β-Amidomethyl vinyl sulfone precursors cyclize spontaneously, reducing bioavailability.
- Pyrazinone ring stability limits reactivity with glutathione (GSH), hindering prodrug activation .
Comparison with Target Compound :
- The target compound’s carboxamide group (vs. sulfone) may enhance metabolic stability.
- Its 4-oxo group could facilitate hydrogen bonding with biological targets, similar to pyrazinones .
Critical Structural Insights
- Electron-Withdrawing Groups : Nitriles or halogens (e.g., in pyrazolo[1,5-a]pyrimidines) enhance kinase inhibition but are absent in the target compound .
- Ring Size and Fusion : Quinazoline derivatives show broader pest control activity due to extended aromatic systems, whereas pyrazine-based compounds may favor smaller targets .
- Solubility vs. Bioactivity : The pyridin-4-ylmethyl group improves water solubility but may reduce membrane permeability compared to lipophilic aryl substituents .
Biological Activity
6-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of approximately 258.28 g/mol.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
-
Anticancer Activity :
- A study on related pyrazolo derivatives showed significant anticancer properties against several cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with reported IC50 values indicating potent cytotoxicity .
- Mechanistic studies suggest that these compounds induce apoptosis and inhibit cell proliferation through various pathways, including the modulation of cell cycle progression and induction of reactive oxygen species (ROS) .
- Kinase Inhibition :
- Antimicrobial Properties :
Case Study 1: Antitumor Activity
A recent study evaluated the anticancer effects of a series of pyrazolo derivatives similar to our compound. The most potent derivative demonstrated IC50 values of 0.83 μM against A549 cells and 0.15 μM against MCF-7 cells. The study utilized various assays including Annexin V-FITC/PI staining to confirm apoptosis .
Case Study 2: Kinase Inhibition
Another research effort focused on the kinase inhibitory potential of related compounds. The lead compound showed significant selectivity for ALK5 (TGF-β type I receptor) with an IC50 value of 0.013 μM in vitro, highlighting its potential in treating fibrotic diseases and cancer .
Research Findings
Recent advancements in the synthesis and functionalization of pyrazolo derivatives have expanded the understanding of their biological activities:
Q & A
Q. What are the optimal synthetic routes for 6-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide, and how can reaction conditions be adjusted to improve yield?
Methodological Answer: The synthesis typically involves multi-step reactions, such as condensation of pyrazole precursors with pyridine derivatives. For example, analogous compounds have been synthesized via coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HCl in DMF, followed by purification via column chromatography and recrystallization . To improve yields (e.g., from 27% to higher values), optimize reaction parameters:
- Temperature: Use controlled heating (e.g., 50–80°C) to enhance reaction kinetics without decomposition.
- Catalysts: Test alternative coupling agents (e.g., HATU) for better efficiency.
- Purification: Employ gradient elution in column chromatography to resolve complex mixtures .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer: A combination of techniques is critical:
- 1H/13C NMR: Assign proton environments (e.g., pyridine methylene at δ ~4.5 ppm) and confirm ring systems .
- HRMS (High-Resolution Mass Spectrometry): Validate molecular weight (e.g., observed vs. calculated m/z) .
- IR Spectroscopy: Identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups .
Cross-reference data with analogous pyrazolo[1,5-a]pyrazine derivatives to resolve ambiguities .
Q. What are the key considerations in selecting catalysts for synthesizing pyrazolo[1,5-a]pyrazine derivatives?
Methodological Answer: Catalyst choice depends on reaction type:
- Coupling Reactions: EDCI or HOBt for amide bond formation, minimizing racemization .
- Cyclization: Use Brønsted acids (e.g., HCl) or bases (e.g., NaH) to facilitate ring closure .
Screen catalysts under inert atmospheres to avoid side reactions (e.g., oxidation of pyridine moieties) .
Advanced Research Questions
Q. How can computational modeling aid in designing derivatives with enhanced biological activity?
Methodological Answer:
- Docking Studies: Use software like AutoDock to predict binding affinities to target proteins (e.g., CDK2 inhibitors) .
- QSAR Models: Corporate substituent effects (e.g., fluorine or nitrile groups) to predict bioactivity trends. For example, fluorinated analogs show improved antitumor activity .
- Reaction Path Search: Apply quantum chemical calculations (e.g., DFT) to simulate intermediates and transition states, accelerating synthetic route design .
Q. How to analyze contradictions in biological activity data across different assays?
Methodological Answer:
- Assay Validation: Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and protocols (e.g., MTT vs. ATP-based assays) .
- Metabolic Stability: Use in vitro liver microsome assays to identify rapid degradation, which may explain reduced activity in certain models .
- Structural Confirmation: Re-verify compound purity and stereochemistry, as impurities can skew results .
Q. What strategies resolve discrepancies in spectral data during structural elucidation?
Methodological Answer:
Q. What in vitro assays are suitable for evaluating antitumor potential?
Methodological Answer:
- Cell Viability Assays: Use MTT or CellTiter-Glo® on panels (e.g., HepG2, A549) to assess IC50 values .
- Apoptosis Markers: Quantify caspase-3/7 activation via fluorogenic substrates.
- Target Engagement: Measure CDK2 inhibition using kinase activity assays (e.g., ADP-Glo™) .
Q. How to optimize purification methods for complex reaction mixtures?
Methodological Answer:
- Gradient Elution: Adjust solvent polarity (e.g., hexane/EtOAc to DCM/MeOH) to separate polar byproducts .
- Recrystallization: Screen solvents (e.g., EtOH/H2O) for improved crystal formation .
- HPLC Prep: Use reverse-phase C18 columns with acidic buffers (0.1% TFA) for high-purity isolation .
Q. How to apply QSAR models for predicting physicochemical properties?
Methodological Answer:
- Descriptor Selection: Include logP, topological polar surface area (TPSA), and hydrogen-bonding capacity .
- Training Data: Use published datasets of pyrazolo[1,5-a]pyrazine analogs to ensure model relevance .
- Validation: Cross-check predictions with experimental solubility and permeability (e.g., PAMPA assays) .
Q. What in silico methods predict metabolic stability?
Methodological Answer:
- CYP450 Metabolism: Use software like StarDrop™ to identify vulnerable sites (e.g., pyridine oxidation) .
- Metabolite Prediction: Employ MetaSite® to simulate phase I/II transformations .
- MD Simulations: Assess binding stability in cytochrome P450 enzymes to prioritize stable derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
